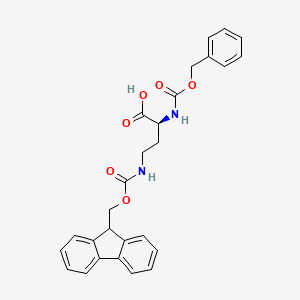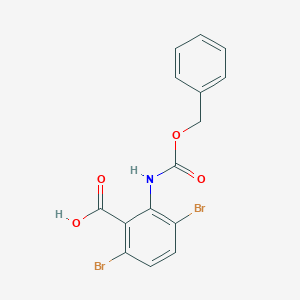![molecular formula C13H15I B2815149 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287280-25-3](/img/structure/B2815149.png)
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .
Métodos De Preparación
The synthesis of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a strained hydrocarbon that serves as the core structure for bicyclo[1.1.1]pentane derivatives.
Addition Reactions: The [1.1.1]propellane undergoes nucleophilic or radical addition reactions to introduce the desired substituents at the bridgehead positions.
Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Análisis De Reacciones Químicas
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to a variety of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Radical Reactions: Due to the strained nature of the bicyclo[1.1.1]pentane core, radical reactions are also feasible and can lead to the formation of various functionalized derivatives.
Common reagents used in these reactions include lithium 4,4′-di-tert-butylbiphenylide (LiDBB) for reduction and various electrophiles for substitution . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:
Materials Science: Bicyclo[1.1.1]pentane derivatives are used as molecular rods, rotors, and supramolecular linker units in materials science.
Biological Research: The compound can be used to study the effects of three-dimensional scaffolds on biological activity and metabolic stability.
Industrial Applications: The compound’s stability and unique properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways:
Comparación Con Compuestos Similares
1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds:
Bicyclo[1.1.1]pentane Derivatives: Other derivatives include 1,3-disubstituted bicyclo[1.1.1]pentanes, which also offer unique three-dimensional structures and enhanced properties.
Cubanes and Higher Bicycloalkanes: These compounds share similar structural features but differ in their specific properties and applications.
Internal Alkynes and Tert-Butyl Groups: These groups can also serve as bioisosteres, but bicyclo[1.1.1]pentane derivatives often provide superior solubility and stability.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15I/c1-2-10-3-5-11(6-4-10)12-7-13(14,8-12)9-12/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHWFYUHXXXZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C23CC(C2)(C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{3-oxo-3H-benzo[f]chromen-2-yl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2815068.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2815069.png)
![(2Z)-2-{[4-(dimethylamino)phenyl]methylidene}-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B2815070.png)




![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2815079.png)

![4-methoxy-1-{1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}piperidine](/img/structure/B2815083.png)
![6-(2-chlorophenyl)-N'-hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2815084.png)
![5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2815085.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2815089.png)
